molecular formula C20H19N5O3S B11680031 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide

Cat. No.: B11680031
M. Wt: 409.5 g/mol
InChI Key: VFWYNMMSRUYNHE-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and an indole derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide typically involves multi-step organic synthesis. The general approach might include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a sulfanyl group, often using thiol reagents.

    Synthesis of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the benzoxazole-sulfanyl intermediate with the indole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry research may explore the compound’s potential as a drug candidate for various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound might be used in the development of new materials, dyes, or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide: A simpler analog without the indole derivative.

    N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide: A compound lacking the benzoxazole-sulfanyl moiety.

Uniqueness

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminoacetamide

InChI

InChI=1S/C20H19N5O3S/c1-24(2)12-25-15-9-5-3-7-13(15)18(19(25)27)23-22-17(26)11-29-20-21-14-8-4-6-10-16(14)28-20/h3-10,27H,11-12H2,1-2H3

InChI Key

VFWYNMMSRUYNHE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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